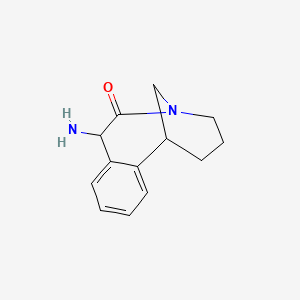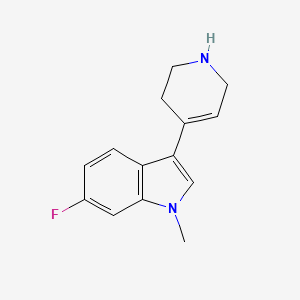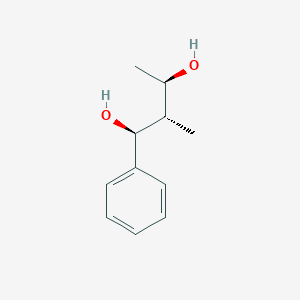
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol is an organic compound with a complex stereochemistry. This compound is characterized by its specific arrangement of atoms, which includes a phenyl group, a methyl group, and two hydroxyl groups attached to a butane backbone. The stereochemistry of this compound is crucial for its reactivity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral catalyst to ensure the correct stereochemistry. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce the precursor compounds. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl groups can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3R,5S)-2,3-Pinanediol: A bicyclic monoterpene diol with similar hydroxyl functionality.
(1S,3R)-3-Isopropyl-1-methyl-2-methylenecyclopentyl methyl (2S)-methoxy(phenyl)ethanoate: Another compound with a complex stereochemistry and functional groups.
Uniqueness
(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol is unique due to its specific stereochemistry and the presence of both a phenyl group and two hydroxyl groups
Properties
CAS No. |
180061-09-0 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(1S,2S,3R)-2-methyl-1-phenylbutane-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-9,11-13H,1-2H3/t8-,9+,11-/m0/s1 |
InChI Key |
QHXAOJQLZHLLON-NGZCFLSTSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C)O)[C@@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C)O)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


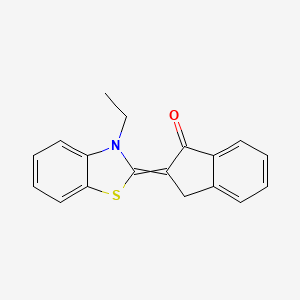

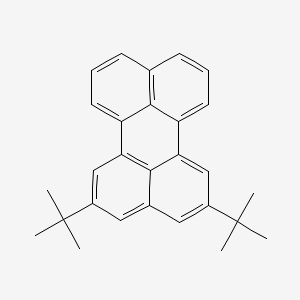
![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
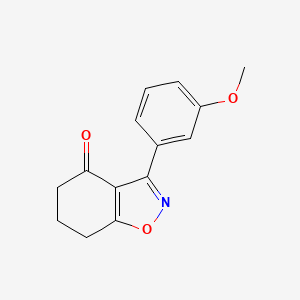
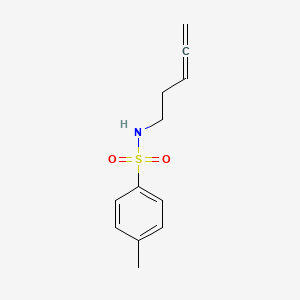
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
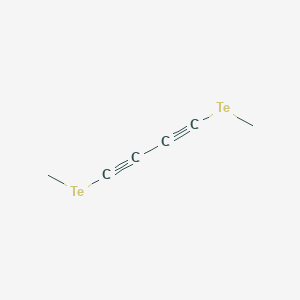

![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
